molecular formula C14H17F3N2O B13133650 1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]

1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]

Katalognummer: B13133650
Molekulargewicht: 286.29 g/mol
InChI-Schlüssel: XFHWASGBTFQPKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is a spirocyclic compound characterized by its unique structure, where an indoline and a piperidine ring share a single spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] typically involves multi-step reactions. One common method includes the cycloisomerization of tryptamine-ynamide using a silver triflate/N-fluorobenzenesulfonimide (NFSI) catalytic system . This method leverages the cation-π-π interactions between the substrate and the metal ligand to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing environmentally benign methods .

Analyse Chemischer Reaktionen

Types of Reactions: 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Common in modifying the trifluoromethoxy group or other substituents on the indoline or piperidine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the rings .

Wissenschaftliche Forschungsanwendungen

1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, allowing for precise interactions with three-dimensional protein targets. This can lead to inhibition or modulation of specific biological pathways, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] stands out due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .

Eigenschaften

Molekularformel

C14H17F3N2O

Molekulargewicht

286.29 g/mol

IUPAC-Name

1'-methyl-7-(trifluoromethoxy)spiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H17F3N2O/c1-19-7-5-13(6-8-19)9-18-12-10(13)3-2-4-11(12)20-14(15,16)17/h2-4,18H,5-9H2,1H3

InChI-Schlüssel

XFHWASGBTFQPKV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)CNC3=C2C=CC=C3OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.